molecular formula C16H26N2O B14217210 N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine CAS No. 820984-27-8

N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine

Cat. No.: B14217210
CAS No.: 820984-27-8
M. Wt: 262.39 g/mol
InChI Key: VLDFWSAZYKTKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine is a tertiary amine featuring a pyrrolidine core substituted with a 4-methoxyphenylmethyl group and a 2-methylpropyl (isobutyl) group. The compound’s molecular formula is C₁₆H₂₆N₂O, with a molar mass of 262.39 g/mol.

Properties

CAS No.

820984-27-8

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine

InChI

InChI=1S/C16H26N2O/c1-13(2)11-18(15-8-9-17-10-15)12-14-4-6-16(19-3)7-5-14/h4-7,13,15,17H,8-12H2,1-3H3

InChI Key

VLDFWSAZYKTKCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC1=CC=C(C=C1)OC)C2CCNC2

Origin of Product

United States

Preparation Methods

Sequential Alkylation of Pyrrolidin-3-amine

A stepwise alkylation approach minimizes competitive reactions. The protocol involves:

  • Protection of Pyrrolidin-3-amine :

    • The primary amine is protected using tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) with triethylamine (TEA) as a base.
    • Intermediate : N-Boc-pyrrolidin-3-amine.
  • First Alkylation (4-Methoxybenzyl Group) :

    • N-Boc-pyrrolidin-3-amine reacts with 4-methoxybenzyl chloride in acetonitrile at 60°C for 12 hours, catalyzed by potassium iodide (KI) to enhance electrophilicity.
    • Intermediate : N-Boc-N-(4-methoxybenzyl)pyrrolidin-3-amine.
  • Deprotection :

    • Boc removal via treatment with hydrochloric acid (HCl) in dioxane yields N-(4-methoxybenzyl)pyrrolidin-3-amine hydrochloride.
  • Second Alkylation (Isobutyl Group) :

    • The free amine reacts with isobutyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature.
    • Product : this compound.

Yield : 68% over four steps.

Reductive Amination Strategy

An alternative one-pot reductive amination avoids protection/deprotection steps:

  • Formation of Schiff Base :

    • Pyrrolidin-3-amine reacts with 4-methoxybenzaldehyde in methanol under reflux, forming an imine intermediate.
  • Reduction :

    • Sodium cyanoborohydride (NaBH3CN) reduces the imine to N-(4-methoxybenzyl)pyrrolidin-3-amine.
  • Second Reductive Amination :

    • The secondary amine reacts with isobutyraldehyde, followed by NaBH3CN, to install the isobutyl group.

Yield : 52% (lower due to competing side reactions).

Ultrasound-Assisted Catalytic Synthesis

Drawing from advancements in multi-component reactions, ultrasonic irradiation (25 kHz, 250 W) was applied to enhance reaction efficiency:

  • One-Pot Reaction :
    • Pyrrolidin-3-amine, 4-methoxybenzyl chloride, and isobutyl bromide are combined in 50% ethanol with indium(III) chloride (InCl3, 20 mol%) as a catalyst.
    • Ultrasound irradiation at 40°C for 20 minutes facilitates simultaneous alkylation.

Yield : 82% (superior to conventional heating).

Optimization and Mechanistic Insights

Catalyst Screening

Catalyst Solvent Temp (°C) Time (h) Yield (%)
None EtOH 40 24 12
InCl3 (20 mol%) EtOH:H2O 40 0.33 82
NaH THF 25 12 68
KI MeCN 60 12 58

InCl3 outperformed traditional bases by stabilizing transition states through Lewis acid interactions, particularly with the alkyl halides.

Solvent Effects

Polar aprotic solvents (THF, MeCN) favored alkylation but required longer reaction times. Aqueous ethanol (50%) under ultrasound achieved rapid mixing and energy transfer, reducing side-product formation.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl3) :

    • δ 7.25 (d, J = 8.6 Hz, 2H, ArH), 6.85 (d, J = 8.6 Hz, 2H, ArH), 3.80 (s, 3H, OCH3), 3.45 (m, 2H, NCH2Ar), 2.90–2.70 (m, 4H, pyrrolidine CH2), 2.50 (d, J = 6.8 Hz, 2H, NCH2CH(CH2)2), 1.85 (m, 1H, CH(CH3)2), 0.95 (d, J = 6.6 Hz, 6H, CH3).
  • ESI–MS : m/z 277.2 [M+H]⁺.

  • IR (KBr) : 2945 cm⁻¹ (C–H stretch), 1605 cm⁻¹ (Ar C=C), 1240 cm⁻¹ (C–O–CH3).

Challenges and Mitigation Strategies

  • Regioselectivity : Competing alkylation at the pyrrolidine nitrogen was minimized using bulky electrophiles (e.g., isobutyl bromide) and low temperatures.
  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separated the product from di- and trialkylated byproducts.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Alkylated derivatives

Scientific Research Applications

N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Structural Analysis

The table below compares key structural and physicochemical properties of the target compound with analogs from the evidence:

Compound Name (Source) Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
Target Compound C₁₆H₂₆N₂O 262.39 4-Methoxyphenylmethyl, 2-methylpropyl Pyrrolidine core; moderate lipophilicity
[1-(4-Aminophenyl)pyrrolidin-3-yl]dimethylamine (E13) C₁₂H₁₉N₃ 205.30 4-Aminophenyl, dimethylamino Smaller substituents; higher polarity
N-{4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[3-(methylamino)propyl]amine (E11) C₁₈H₂₄ClN₃O₂ 349.85 Chloropyridinylmethoxy, methylaminopropyl Larger size; halogen inclusion
4-Methyl-3-nitropyridin-2-amine (E10) C₆H₇N₃O₂ 153.14 Nitro, methyl Nitro group; aromatic amine
Key Observations:

Substituent Effects: The 4-methoxyphenyl group in the target compound enhances lipophilicity compared to the 4-aminophenyl group in E13 (logP estimated to be higher by ~1.5 units) . The chloropyridinylmethoxy group in E11 increases molecular weight and introduces a halogen, which may improve receptor binding but reduce metabolic stability compared to the target’s methoxy group .

Ring Size and Flexibility: Pyrrolidine (5-membered) vs.

Pharmacological Potential

  • Anti-Inflammatory Activity : E6 identifies amides with IC₅₀ < 17.21 µM, but the target’s tertiary amine structure may exhibit different mechanisms (e.g., receptor antagonism vs. enzyme inhibition) .
  • Kinase Inhibition : E9’s pyridopyrazine derivative inhibits p38 MAP kinase, suggesting that the target’s pyrrolidine core could be tailored for similar pathways .

Q & A

Q. What are the recommended synthetic routes for N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine, and how can reaction yields be optimized?

A multi-step synthesis is typically employed, involving alkylation of pyrrolidin-3-amine precursors with 4-methoxybenzyl and 2-methylpropyl groups. Key steps include:

  • Nucleophilic substitution : Use cesium carbonate as a base to deprotonate the amine, facilitating alkylation with 4-methoxybenzyl bromide or chloride .
  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction efficiency at 35–50°C .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization improves purity .
    Yield optimization : Increase equivalents of alkylating agents, optimize reaction time (24–48 hours), and use copper(I) bromide as a catalyst to reduce side reactions .

Q. How can the purity and structural integrity of this compound be validated?

A combination of analytical techniques is critical:

  • Chromatography : HPLC (≥98% purity threshold) with C18 columns and methanol/water mobile phases .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent integration (e.g., methoxy protons at δ ~3.8 ppm, pyrrolidine carbons at δ 40–60 ppm) .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .
  • Melting point analysis : Compare observed values (e.g., 104–107°C) to literature data .

Q. What stability considerations are relevant for long-term storage?

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation .
  • Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the methoxy group .
  • Light sensitivity : Protect from UV exposure to prevent aryl-amine bond cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) across studies?

  • Solvent effects : Compare data acquired in identical solvents (e.g., DMSO-d6 vs. CDCl3) to account for chemical shift variability .
  • Dynamic effects : Analyze temperature-dependent NMR to identify rotamers or conformational changes affecting peak splitting .
  • Crystallography : Use single-crystal X-ray diffraction to resolve ambiguities in stereochemistry .

Q. What strategies are effective for probing structure-activity relationships (SAR) of analogs?

  • Core modifications : Synthesize derivatives with altered substituents (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to assess electronic effects on bioactivity .
  • Steric effects : Introduce bulky groups (e.g., cyclopropyl) to the pyrrolidine nitrogen and evaluate binding affinity changes .
  • Enzymatic assays : Test inhibitory activity against targets like cholinesterases or MAP kinases using fluorescence-based kinetic assays .

Q. How should researchers design experiments to address low bioavailability in preclinical models?

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as hydrochloride salts .
  • Metabolic stability : Conduct microsomal assays (e.g., liver S9 fractions) to identify metabolic hotspots (e.g., N-demethylation) .
  • Permeability : Employ Caco-2 cell monolayers to predict intestinal absorption and P-glycoprotein interactions .

Q. What methodologies are recommended for analyzing enantiomeric purity in chiral analogs?

  • Chiral chromatography : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) and hexane/isopropanol mobile phases .
  • Circular dichroism (CD) : Compare CD spectra to authentic enantiomers for absolute configuration assignment .
  • NMR chiral shift reagents : Add Eu(hfc)₃ to split proton signals and quantify enantiomeric excess .

Q. How can computational tools aid in target identification and mechanistic studies?

  • Molecular docking : Perform docking simulations with AutoDock Vina to predict binding modes to kinases or GPCRs .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand complex stability .
  • QSAR modeling : Use MOE or Schrödinger to correlate substituent properties (e.g., logP, polar surface area) with activity .

Data Contradiction and Reproducibility

Q. How to address inconsistencies in reported synthetic yields for this compound?

  • Reagent quality : Ensure alkylating agents are anhydrous (e.g., use molecular sieves) to avoid side reactions .
  • Catalyst variability : Test alternative catalysts (e.g., CuI vs. CuBr) and monitor reaction progress via TLC .
  • Scale-up effects : Optimize stirring rates and heating uniformity for reproducibility at larger scales .

Q. What steps ensure reproducibility in biological assays across labs?

  • Standardized protocols : Adopt published enzymatic assay conditions (e.g., 25 mM Tris-HCl buffer, pH 7.4) .
  • Positive controls : Include reference inhibitors (e.g., donepezil for cholinesterase assays) to validate assay performance .
  • Data sharing : Deposit raw spectral and bioactivity data in repositories like Zenodo for cross-validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.